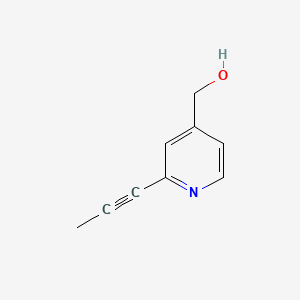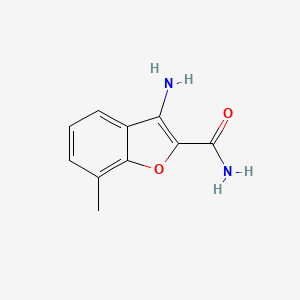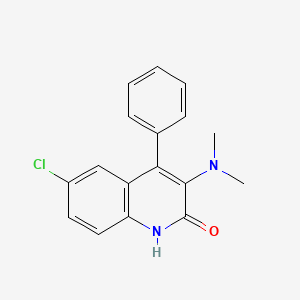![molecular formula C28H20F3N7O B13917794 N-[4-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine](/img/structure/B13917794.png)
N-[4-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazol-2-amine, N-[4-[[3-[2-(methylamino)-4-pyrimidinyl]-2-pyridinyl]oxy]-1-naphthalenyl]-6-(trifluoromethyl)- is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazol-2-amine derivatives typically involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives
Formation of Benzimidazole Core: The initial step involves the cyclization of o-phenylenediamine with a carboxylic acid derivative under acidic or basic conditions.
Introduction of Substituents:
Industrial Production Methods
Industrial production of such complex compounds often involves optimized synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis, catalytic processes, and continuous flow chemistry.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Benzimidazol-2-amine derivatives can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce reduced benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazol-2-amine derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their potential as therapeutic agents in the treatment of various diseases, including cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazol-2-amine derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, some benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them potential anticancer agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Benzimidazol-2-amine: A simpler derivative with similar core structure.
2-Methylbenzimidazole: Another benzimidazole derivative with a methyl group at the 2-position.
2-Phenylbenzimidazole: A benzimidazole derivative with a phenyl group at the 2-position.
Uniqueness
1H-Benzimidazol-2-amine, N-[4-[[3-[2-(methylamino)-4-pyrimidinyl]-2-pyridinyl]oxy]-1-naphthalenyl]-6-(trifluoromethyl)- is unique due to its complex structure, which includes multiple heterocyclic rings and functional groups. This complexity provides it with unique chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C28H20F3N7O |
|---|---|
Molekulargewicht |
527.5 g/mol |
IUPAC-Name |
N-[4-[3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C28H20F3N7O/c1-32-26-34-14-12-21(35-26)19-7-4-13-33-25(19)39-24-11-10-20(17-5-2-3-6-18(17)24)36-27-37-22-9-8-16(28(29,30)31)15-23(22)38-27/h2-15H,1H3,(H,32,34,35)(H2,36,37,38) |
InChI-Schlüssel |
VIHXUAKPZPXVSW-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC=CC(=N1)C2=C(N=CC=C2)OC3=CC=C(C4=CC=CC=C43)NC5=NC6=C(N5)C=C(C=C6)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid](/img/structure/B13917750.png)


![N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine](/img/structure/B13917766.png)





